(2R)-2-[di(hexadecanoyl)amino]-3-oxo-2-(sulfanylmethyl)octadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tripalmitoyl cysteine is a synthetic analog of the N-terminal lipid part of bacterial lipoproteinThis compound is recognized for its role in enhancing immunogenicity and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tripalmitoyl cysteine is synthesized through a series of chemical reactions involving the attachment of palmitoyl groups to cysteineThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of tripalmitoyl cysteine involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Tripalmitoyl cysteine undergoes various chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The palmitoyl groups can be substituted with other fatty acids or functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various fatty acids or functional groups under esterification conditions.
Major Products Formed
The major products formed from these reactions include disulfide-linked cysteine derivatives, reduced cysteine, and substituted lipid derivatives .
Scientific Research Applications
Tripalmitoyl cysteine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lipid modifications and esterification reactions.
Biology: Plays a role in studying the immune response, particularly in the context of bacterial lipoproteins.
Medicine: Investigated for its potential as an adjuvant in vaccines due to its immunogenic properties.
Industry: Used in the development of lipid-based drug delivery systems and as a component in cosmetic formulations .
Mechanism of Action
Tripalmitoyl cysteine exerts its effects by interacting with toll-like receptor 2 (TLR2) on the surface of immune cells. This interaction triggers a signaling cascade that leads to the activation of the immune response. The compound’s lipid modification enhances its ability to bind to TLR2, thereby increasing its immunogenicity .
Comparison with Similar Compounds
Similar Compounds
Dipalmitoyl cysteine: Similar structure but with two palmitoyl groups.
Monopalmitoyl cysteine: Contains only one palmitoyl group.
Tripalmitoyl glycerol: Similar lipid structure but lacks the cysteine component.
Uniqueness
Tripalmitoyl cysteine is unique due to its combination of three palmitoyl groups and a cysteine moiety, which enhances its immunogenic properties and makes it a valuable tool in immunological research .
Properties
Molecular Formula |
C51H97NO5S |
---|---|
Molecular Weight |
836.4 g/mol |
IUPAC Name |
(2R)-2-[di(hexadecanoyl)amino]-3-oxo-2-(sulfanylmethyl)octadecanoic acid |
InChI |
InChI=1S/C51H97NO5S/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-47(53)51(46-58,50(56)57)52(48(54)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)49(55)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h58H,4-46H2,1-3H3,(H,56,57)/t51-/m1/s1 |
InChI Key |
PCWMFXOGFBDUAL-NLXJDERGSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)[C@](CS)(C(=O)O)N(C(=O)CCCCCCCCCCCCCCC)C(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)C(CS)(C(=O)O)N(C(=O)CCCCCCCCCCCCCCC)C(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.